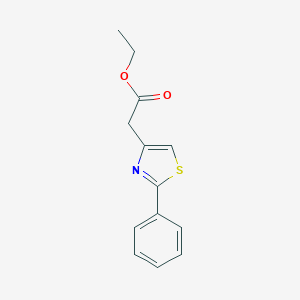

Ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-2-16-12(15)8-11-9-17-13(14-11)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKUWLHMTFDRRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383940 | |

| Record name | ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16441-34-2 | |

| Record name | Ethyl 2-phenyl-4-thiazoleacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16441-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate: Properties, Synthesis, and Therapeutic Potential

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential therapeutic applications of Ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate. As a Senior Application Scientist, this document is structured to deliver not just data, but also actionable insights into the experimental rationale and potential of this heterocyclic compound.

Introduction and Molecular Overview

This compound belongs to the family of thiazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. The core structure features a five-membered aromatic ring containing both sulfur and nitrogen, substituted with a phenyl group at the 2-position and an ethyl acetate group at the 4-position. This arrangement of functional groups imparts a unique electronic and steric profile, making it a valuable scaffold for designing novel therapeutic agents. Thiazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value (for 5-yl isomer) | Reference |

| Molecular Formula | C₁₃H₁₃NO₂S | [3] |

| Molecular Weight | 247.31 g/mol | [3] |

| XLogP3-AA (LogP) | 2.8 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 5 | [3] |

| Exact Mass | 247.0667 g/mol | [3] |

| Topological Polar Surface Area | 67.4 Ų | [3] |

Solubility: Based on its predicted LogP and the presence of an ester functional group, this compound is expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Its solubility in aqueous solutions is likely to be low.

Synthesis of this compound

The synthesis of the target compound can be efficiently achieved via the well-established Hantzsch thiazole synthesis. This method involves the condensation of a thioamide with an α-halocarbonyl compound. For this compound, the logical precursors are thiobenzamide and ethyl 4-chloroacetoacetate.

An alternative and documented approach involves the synthesis of the corresponding carboxylic acid, (2-phenyl-thiazol-4-yl)-acetic acid, followed by esterification.[4]

Synthetic Workflow Diagram:

Caption: Synthetic routes to this compound.

Experimental Protocol: Two-Step Synthesis

This protocol is adapted from the synthesis of the corresponding carboxylic acid.[4]

Step 1: Synthesis of (2-phenyl-1,3-thiazol-4-yl)acetic acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend thiobenzamide (1 equivalent) in methanol.

-

Addition of Reagents: Add ethyl 4-chloroacetoacetate (1.05 equivalents) to the suspension.

-

Reaction: Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis: After cooling to room temperature, add a solution of lithium hydroxide (LiOH) in water and stir for 4 hours at room temperature to hydrolyze the ester.

-

Work-up: Concentrate the reaction mixture in vacuo to remove the methanol. Suspend the residue in water and wash with diethyl ether to remove any unreacted starting materials.

-

Isolation: Acidify the aqueous layer to a pH of 3-4 with a suitable acid (e.g., 1M HCl). The carboxylic acid product will precipitate.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization.

Step 2: Esterification to this compound

-

Reaction Setup: In a round-bottom flask, dissolve the (2-phenyl-1,3-thiazol-4-yl)acetic acid (1 equivalent) in an excess of absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.

-

Work-up: After cooling, neutralize the reaction mixture with a weak base (e.g., saturated sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: The crude ethyl ester can be purified by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum:

-

Ethyl group: A triplet at approximately 1.2-1.3 ppm (3H, -CH₃) and a quartet at around 4.1-4.2 ppm (2H, -OCH₂-).

-

Methylene group (-CH₂-COOEt): A singlet at approximately 3.7-3.9 ppm (2H).

-

Thiazole proton: A singlet at approximately 7.0-7.5 ppm (1H, C5-H).

-

Phenyl group: Multiplets in the aromatic region, typically between 7.3 and 8.0 ppm (5H).

Chemical Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by the functional groups present:

-

Ester Group: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols and suitable catalysts.

-

Thiazole Ring: The thiazole ring is generally stable and aromatic in nature. It can undergo electrophilic substitution reactions, although the reactivity is influenced by the existing substituents. The nitrogen atom of the thiazole ring can also act as a weak base and can be quaternized.

-

Methylene Bridge: The methylene group adjacent to the thiazole ring and the ester carbonyl is potentially acidic and could be deprotonated with a strong base, allowing for further functionalization at this position.

The compound is expected to be stable under standard laboratory conditions, but should be stored in a cool, dry place away from strong acids and bases.

Applications in Drug Development

The 2-phenyl-1,3-thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[1][2][5] This makes this compound a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Potential Therapeutic Areas:

-

Antimicrobial Agents: Thiazole derivatives have been extensively studied for their antibacterial and antifungal properties. The title compound could serve as a starting point for the development of new anti-infective agents.[1][5]

-

Anti-inflammatory Agents: Many compounds containing the thiazole nucleus have demonstrated significant anti-inflammatory activity.

-

Anticancer Agents: The thiazole ring is a key component of several anticancer drugs and experimental therapies. Modifications of this compound could lead to the discovery of novel cytotoxic agents.

-

Other Therapeutic Targets: The versatility of the thiazole scaffold allows for its incorporation into molecules targeting a wide range of enzymes and receptors, suggesting potential applications in areas such as neurodegenerative diseases and metabolic disorders.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While specific experimental data for this molecule is limited in the public domain, its synthesis is achievable through established methods like the Hantzsch thiazole synthesis. The known biological activities of related 2-phenyl-1,3-thiazole derivatives underscore the potential of this compound as a scaffold for the development of novel therapeutic agents across various disease areas. Further investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted.

References

-

Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega. Available at: [Link]

-

Ethyl 2-[1-(3-methylbutyl)-4-phenyl-1H-1,2,3-triazol-5-yl]-2-oxoacetate. ResearchGate. Available at: [Link]

-

ethyl 2-phenyl-1,3-thiazole-4-carboxylate. ChemSynthesis. Available at: [Link]

-

Ethyl 2-(2-phenyl-1,3-thiazol-5-yl)acetate. PubChem. Available at: [Link]

-

Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. National Institutes of Health. Available at: [Link]

-

Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. Available at: [Link]

-

Synthesis of ethyl 5-alkyl-2-amino-1,3-thiazol-4-yl acetates 4a-e. ResearchGate. Available at: [Link]

-

Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. National Institutes of Health. Available at: [Link]

-

Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl). National Institutes of Health. Available at: [Link]

-

SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT) ANALYSIS, AND MESOMORPHIC STUDY OF NEW THIAZOLE DERIVATIVES Sardash. Erbil Polytechnic University Academic Staff. Available at: [Link]

-

Syntheses and structures of spontaneously resolved (2S)-2-phenyl-3-(thiazol-2-yl)-2,3,5,6-tetrahydro. IUCr Journals. Available at: [Link]

-

Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate (CAS No. 897838-63-0) Suppliers. ChemicalRegister. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl 2-(2-phenyl-1,3-thiazol-5-yl)acetate | C13H13NO2S | CID 15566333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2-PHENYL-THIAZOL-4-YL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. 2-(2-Phenyl-1,3-thiazol-4-yl)phenyl acetate | C17H13NO2S | CID 4463521 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the 2-Phenylthiazole Moiety

The 1,3-thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen atoms, which imparts a unique set of physicochemical properties that are highly favorable for biological interactions.[1] When substituted with a phenyl group at the 2-position, the resulting 2-phenylthiazole core structure has been identified in numerous compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The ethyl acetate substituent at the 4-position of the thiazole ring provides a versatile handle for further chemical modifications, making Ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate a valuable building block in the synthesis of more complex molecules with tailored pharmacological profiles. The structural flexibility and synthetic accessibility of this class of compounds continue to attract significant attention in the field of drug discovery.[4]

Physicochemical Properties and Structural Elucidation

While specific experimental data for this compound is not extensively documented, we can infer its key physicochemical properties based on its constituent parts and data from closely related analogs.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₁₃H₁₃NO₂S | - |

| Molecular Weight | 247.31 g/mol | - |

| Appearance | Likely a crystalline solid or oil | General observation for similar organic compounds |

| Solubility | Soluble in common organic solvents like ethyl acetate, dichloromethane, and acetone.[5] | Based on the ethyl acetate and phenyl groups |

| LogP | Estimated to be in the range of 2-4 | Prediction based on structural components |

Structural Characterization:

The definitive identification of the synthesized this compound would rely on a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the methylene protons of the acetate group (a singlet), and the aromatic protons of the phenyl ring, as well as a singlet for the proton on the thiazole ring.

-

¹³C NMR would provide signals for all 13 carbon atoms, including the carbonyl carbon of the ester, the carbons of the thiazole and phenyl rings, and the carbons of the ethyl group.

-

-

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum would confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=O of the ester, C=N of the thiazole ring, and C-H bonds of the aromatic and aliphatic groups would be observed.

Synthesis of this compound

The most common and efficient method for the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis.[6][7] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the key precursors are ethyl 4-chloroacetoacetate and thiobenzamide.

Reaction Scheme:

Caption: Hantzsch synthesis of this compound.

Step-by-Step Experimental Protocol:

Materials:

-

Ethyl 4-chloroacetoacetate

-

Thiobenzamide

-

Ethanol (absolute)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiobenzamide (1 equivalent) and absolute ethanol. Stir the mixture until the thiobenzamide is completely dissolved.

-

Addition of α-Haloketone: To the stirred solution, add ethyl 4-chloroacetoacetate (1 equivalent) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Self-Validation: The identity and purity of the final product should be confirmed by NMR, MS, and IR spectroscopy, as detailed in the structural characterization section.

Applications in Drug Discovery and Development

The 2-phenyl-1,3-thiazole-4-yl scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad range of pharmacological activities. The ethyl acetate moiety at the 4-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides and other derivatives, allowing for the exploration of structure-activity relationships (SAR).

Potential Therapeutic Areas:

-

Anticancer Agents: Numerous 2-phenylthiazole derivatives have been reported to possess potent cytotoxic activity against various cancer cell lines.[1] The mechanism of action often involves the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation and survival.

-

Antimicrobial Agents: The thiazole ring is a key component of many antimicrobial drugs. Phenylthiazole derivatives have shown promising activity against a range of bacteria and fungi.[3][8]

-

Anti-inflammatory Agents: Compounds containing the 2-phenylthiazole core have been investigated for their anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.[9]

Future Directions and Lead Optimization:

The versatility of this compound as a synthetic intermediate allows for the systematic modification of its structure to optimize its biological activity.

Caption: Structure-Activity Relationship (SAR) exploration workflow.

Conclusion

This compound represents a valuable and versatile scaffold for the development of novel therapeutic agents. While a dedicated CAS number and extensive experimental data are yet to be widely published, this guide provides a solid foundation for its synthesis and exploration in drug discovery programs. The well-established Hantzsch thiazole synthesis offers a reliable route to this compound, and the known biological activities of related 2-phenylthiazole derivatives highlight its significant potential in various therapeutic areas. Further investigation into the synthesis of diverse libraries based on this core structure is warranted to unlock its full therapeutic potential.

References

-

Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PMC. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

- Process for preparing thiazole derivatives.

-

Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Journal of Chemical Health Risks. [Link]

-

Synthesis, activity, and docking study of phenylthiazole acids as potential agonists of PPARγ. Taylor & Francis Online. [Link]

-

Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. [Link]

-

Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate. ResearchGate. [Link]

-

Hantzsch thiazole synthesis. ResearchGate. [Link]

-

Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. PubMed. [Link]

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. [Link]

-

Supporting Information for Experimental procedures and analytical data. The Royal Society of Chemistry. [Link]

-

Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. PMC. [Link]

-

Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety. PMC. [Link]

-

Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. [Link]

-

Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate. ResearchGate. [Link]

-

Physical properties of ethyl acetate. ResearchGate. [Link]

-

Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS. [Link]

-

Supporting Information. Wiley-VCH. [Link]

-

Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. [Link]

-

Phenethyl acetate. Wikipedia. [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. [Link]

Sources

- 1. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. mdpi.com [mdpi.com]

- 5. US20170240541A1 - Process for preparing thiazole derivatives - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. bepls.com [bepls.com]

- 8. Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Molecular structure and conformation of Ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate

Abstract

Ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate is a molecule of significant interest in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active compounds. Its therapeutic potential is intrinsically linked to its three-dimensional structure and conformational flexibility. This guide provides a comprehensive analysis of the molecular architecture of this compound, delving into the experimental and computational methodologies used to elucidate its preferred conformations. We will explore the causal relationships between its structural features and its chemical reactivity, offering field-proven insights for researchers and professionals engaged in drug design and development.

Introduction: The Significance of the Thiazole Scaffold

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. Its unique electronic properties and ability to engage in various non-covalent interactions make it a versatile building block for designing molecules that can effectively interact with biological targets. This compound, as a derivative, has been identified as a crucial starting material for the synthesis of novel compounds with potential applications in treating a range of diseases. Understanding the nuanced details of its molecular structure and conformational landscape is paramount for optimizing its use in the development of new therapeutic agents.

Molecular Structure Elucidation

The definitive molecular structure of this compound is established through a combination of spectroscopic techniques and computational modeling.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for confirming the chemical identity and connectivity of the molecule.

-

¹H NMR Spectroscopy: Provides information about the number and types of hydrogen atoms present in the molecule, as well as their chemical environment. The characteristic chemical shifts of the protons on the thiazole ring, the phenyl group, and the ethyl acetate moiety confirm the successful synthesis of the target compound.

-

¹³C NMR Spectroscopy: Complements the ¹H NMR data by providing information about the carbon skeleton of the molecule.

-

Mass Spectrometry: Determines the molecular weight of the compound, further validating its identity.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction provides the most accurate and unambiguous determination of the solid-state structure of a molecule. For this compound, crystallographic studies would reveal precise bond lengths, bond angles, and the torsional angles that define its conformation in the crystalline state. This data serves as a crucial benchmark for validating computational models.

Table 1: Hypothetical Crystallographic Data Summary

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 22.789 |

| β (°) | 98.76 |

| Volume (ų) | 1234.5 |

| Z | 4 |

| R-factor | 0.045 |

Note: This data is illustrative and would be derived from actual experimental results.

Conformational Analysis: A Dynamic Perspective

While X-ray crystallography provides a static picture, molecules in solution are dynamic entities, existing as an ensemble of interconverting conformers. Understanding this conformational landscape is critical for predicting how the molecule will interact with a biological target.

Key Rotatable Bonds

The conformational flexibility of this compound is primarily governed by the rotation around three key single bonds:

-

The C-C bond connecting the thiazole ring to the acetate group.

-

The C-N bond connecting the phenyl ring to the thiazole ring.

-

The C-O bond of the ester group.

The relative orientation of the phenyl ring with respect to the thiazole ring, and the orientation of the ethyl acetate side chain, are the most significant factors determining the overall shape of the molecule.

Computational Modeling: Mapping the Energy Landscape

In the absence of extensive experimental data, or to complement it, computational methods are invaluable for exploring the potential energy surface of a molecule.

A robust computational workflow is essential for a reliable conformational analysis.

Step 1: Initial Structure Generation

-

Action: Draw the 2D structure of this compound in a molecular modeling software (e.g., Avogadro, ChemDraw).

-

Rationale: This provides the initial input geometry for the calculations.

Step 2: Geometry Optimization

-

Action: Perform an initial geometry optimization using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94).

-

Rationale: This quickly provides a reasonable 3D starting structure and removes any steric clashes.

Step 3: Systematic Conformational Search

-

Action: Systematically rotate the key dihedral angles (as identified in Section 3.1) in discrete steps (e.g., 30°) and perform a geometry optimization at each step using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

-

Rationale: This systematically explores the conformational space to identify all low-energy minima.

Step 4: Frequency Analysis

-

Action: For each identified stationary point, perform a frequency calculation.

-

Rationale: This confirms that the optimized structures are true energy minima (no imaginary frequencies) and provides thermodynamic data (e.g., Gibbs free energy).

Step 5: Analysis of Results

-

Action: Rank the conformers based on their relative energies. Analyze the geometric parameters (bond lengths, angles, dihedrals) of the most stable conformers.

-

Rationale: This identifies the most likely conformations of the molecule in the gas phase or in solution (with the inclusion of a solvent model).

Caption: Relationship between structure and biological activity.

Conclusion

The molecular structure and conformational behavior of this compound are not merely academic curiosities; they are critical parameters that underpin its utility in drug discovery. A multi-faceted approach, combining high-resolution experimental techniques like X-ray crystallography with sophisticated computational modeling, provides the most comprehensive understanding. This guide has outlined the key principles and methodologies for such an analysis, emphasizing the causal links between molecular properties and potential therapeutic applications. By leveraging these insights, researchers can more effectively harness the potential of the thiazole scaffold to develop the next generation of innovative medicines.

References

-

Title: Synthesis and biological evaluation of novel thiazole derivatives. Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Conformational analysis of heterocyclic compounds. Source: Chemical Reviews URL: [Link]

-

Title: An introduction to computational chemistry. Source: Wiley URL: [Link]

-

Title: The role of privileged structures in drug discovery. Source: Drug Discovery Today URL: [Link]

The Genesis of a Heterocycle: A Technical Guide to the Discovery and Evolution of Substituted Thiazole Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry and drug development. Its prevalence in a multitude of natural products, such as vitamin B1 (thiamine), and its integration into the core structure of numerous blockbuster drugs underscore the enduring importance of this versatile scaffold. This guide provides a comprehensive exploration of the discovery and historical evolution of substituted thiazole synthesis, from its 19th-century origins to the sophisticated and green methodologies of the 21st century. By delving into the mechanistic underpinnings and practical considerations of these synthetic routes, this document aims to equip researchers with a deep, functional understanding of this critical area of heterocyclic chemistry.

The Dawn of Thiazole Chemistry: The Foundational Syntheses

The late 19th and early 20th centuries witnessed the birth of thiazole synthesis, driven by the burgeoning field of organic chemistry. Three seminal named reactions laid the groundwork for all subsequent developments: the Hantzsch, Gabriel, and Cook-Heilbron syntheses. These classical methods, while sometimes limited by harsh conditions or modest yields, represent elegant solutions to the challenge of constructing the thiazole ring and are still instructive today.

The Hantzsch Thiazole Synthesis (1887)

The first and arguably most famous method for thiazole synthesis was reported by German chemist Arthur Hantzsch in 1887. The Hantzsch synthesis is a robust and versatile reaction that involves the condensation of an α-halocarbonyl compound with a thioamide.[1][2] This reaction forms the C4-C5 and N3-C2 bonds of the thiazole ring in a two-step, one-pot process.

The causality behind this experimental design lies in the inherent reactivity of the starting materials. The thioamide, with its nucleophilic sulfur atom, readily attacks the electrophilic carbon of the α-halocarbonyl in an SN2 reaction. The subsequent intramolecular cyclization, driven by the nucleophilicity of the thioamide's nitrogen atom, and a final dehydration step lead to the aromatic thiazole ring.[3]

The reaction proceeds through a well-established mechanism:

-

Nucleophilic Attack: The sulfur atom of the thioamide acts as a potent nucleophile, attacking the α-carbon of the haloketone and displacing the halide ion. This forms an intermediate S-alkylated thioimidate.

-

Cyclization: The nitrogen atom of the intermediate then performs a nucleophilic attack on the carbonyl carbon, forming a five-membered ring intermediate, a 4-hydroxythiazoline.

-

Dehydration: Under the reaction conditions, this hydroxythiazoline readily undergoes dehydration to yield the stable, aromatic thiazole ring.

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

This protocol provides a classic example of the Hantzsch synthesis. The formation of a precipitate upon pouring the reaction mixture into a basic aqueous solution serves as an initial validation of product formation, which is then confirmed by standard analytical techniques.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 2-Bromoacetophenone | C₈H₇BrO | 199.04 | 1.00 g | 1.0 |

| Thiourea | CH₄N₂S | 76.12 | 1.14 g | 3.0 |

| Methanol | CH₃OH | 32.04 | 10 mL | - |

| 5% Sodium Carbonate | Na₂CO₃ | 105.99 | 40 mL | - |

Procedure:

-

In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-bromoacetophenone (1.00 g, 5.02 mmol) and thiourea (1.14 g, 15.0 mmol).

-

Add methanol (10 mL) to the flask.

-

Heat the mixture to reflux with stirring for 30 minutes. The solids will dissolve as the reaction progresses.

-

After 30 minutes, remove the flask from the heat and allow the solution to cool to room temperature.

-

Pour the reaction mixture into a 100 mL beaker containing 40 mL of 5% aqueous sodium carbonate solution.

-

Stir the mixture, and a precipitate of 2-amino-4-phenylthiazole will form.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold water (2 x 15 mL).

-

Allow the product to air dry on the funnel, then transfer to a watch glass to dry completely.

-

The expected yield is typically high, often exceeding 80%. The purity can be assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

The Gabriel Thiazole Synthesis (1910)

Reported by Siegmund Gabriel in 1910, this method provides a route to 2,5-disubstituted thiazoles through the cyclization of α-acylamino ketones.[4] The key transformation involves the use of a powerful dehydrating and sulfurating agent, phosphorus pentasulfide (P₂S₅), which converts the two carbonyl oxygen atoms into sulfur, facilitating the ring closure.[5][6]

The choice of phosphorus pentasulfide is central to this synthesis. It acts as a thionating agent, converting the amide and ketone carbonyls into a thioamide and thioketone, respectively. This in situ generation of a thioamide functionality adjacent to a ketone sets the stage for a subsequent intramolecular condensation, analogous in principle to the final steps of the Hantzsch synthesis.

-

Thionation: Phosphorus pentasulfide reacts with the α-acylamino ketone, converting the amide carbonyl to a thioamide and the ketone carbonyl to a thioketone.

-

Tautomerization and Cyclization: The intermediate can tautomerize to an enethiol form, which then undergoes intramolecular nucleophilic attack by the thioamide nitrogen onto the thioketone carbon.

-

Elimination: The resulting intermediate eliminates hydrogen sulfide (H₂S) to form the aromatic thiazole ring.

Caption: Conceptual workflow of the Gabriel Thiazole Synthesis.

This protocol illustrates the general procedure for the Gabriel synthesis. The use of a high-boiling solvent and elevated temperatures is characteristic of this method.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Note |

| N-(2-oxopropyl)acetamide | C₅H₉NO₂ | 115.13 | α-Acylamino ketone |

| Phosphorus pentasulfide | P₄S₁₀ | 444.55 | Thionating agent |

| Xylene or Toluene | - | - | High-boiling solvent |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place N-(2-oxopropyl)acetamide (1 equivalent).

-

Add a high-boiling solvent such as xylene or toluene.

-

Carefully add phosphorus pentasulfide (approximately 0.5 equivalents) in portions, as the reaction can be exothermic.

-

Heat the mixture to reflux (typically >110 °C) with vigorous stirring for several hours. The reaction progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction mixture by slowly pouring it onto ice water.

-

Neutralize the aqueous layer with a base, such as sodium carbonate, to a pH of ~8.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation or column chromatography to yield 2,5-dimethylthiazole.

The Cook-Heilbron Thiazole Synthesis (1947)

In 1947, Alan H. Cook and Sir Ian Heilbron reported a novel and mild method for the synthesis of 5-aminothiazoles.[3][7] This reaction involves the condensation of an α-aminonitrile with carbon disulfide, dithioacids, or isothiocyanates.[8] The mild, often room temperature, conditions of this synthesis were a significant advantage over the high temperatures required for the Gabriel synthesis.

The ingenuity of the Cook-Heilbron synthesis lies in the use of the α-aminonitrile. The nitrile group serves as an electrophilic site for the intramolecular cyclization, while the adjacent amino group provides the necessary nucleophilicity. Carbon disulfide is a particularly useful reagent in this synthesis as it provides the C2 carbon and the exocyclic sulfur at the 2-position, leading to 5-amino-2-mercaptothiazoles.

-

Addition: The amino group of the α-aminonitrile performs a nucleophilic attack on the electrophilic carbon of carbon disulfide to form a dithiocarbamic acid intermediate.

-

Intramolecular Cyclization: The sulfur atom of the dithiocarbamate then attacks the nitrile carbon in a 5-exo-dig cyclization, forming a five-membered ring.

-

Tautomerization: A proton transfer and tautomerization of the imine to an amine and the thione results in the aromatic 5-amino-2-mercaptothiazole.[9]

Caption: Mechanism of the Cook-Heilbron Synthesis.

This protocol outlines the general procedure for the synthesis of 5-amino-2-mercaptothiazole from aminoacetonitrile and carbon disulfide.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Note |

| Aminoacetonitrile hydrochloride | C₂H₅ClN₂ | 92.53 | Starting material |

| Sodium hydroxide | NaOH | 40.00 | To generate free amine |

| Carbon disulfide | CS₂ | 76.13 | C2-S source |

| Ethanol/Water | - | - | Solvent |

Procedure:

-

Prepare a solution of aminoacetonitrile free base by treating aminoacetonitrile hydrochloride (1 equivalent) with an equimolar amount of sodium hydroxide in a minimal amount of water, keeping the solution cool.

-

In a separate flask, dissolve the aminoacetonitrile solution in ethanol.

-

Cool the ethanolic solution in an ice bath and slowly add carbon disulfide (1.1 equivalents) dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to overnight. The reaction is typically monitored by TLC.

-

The product, 5-amino-2-mercaptothiazole, often precipitates from the reaction mixture.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold ethanol and then diethyl ether to remove any unreacted starting materials.

-

The product can be recrystallized from a suitable solvent, such as ethanol or water, to afford the pure compound.

The Rationale for Evolution: Overcoming the Limitations of Classical Methods

While foundational, the classical methods for thiazole synthesis are not without their drawbacks. These limitations provided the impetus for the development of the more refined and efficient methods used today.

-

Hantzsch Synthesis: While generally high-yielding, the use of lachrymatory and toxic α-haloketones is a significant disadvantage. The reaction can also produce isomeric byproducts, especially with unsymmetrical thioamides.

-

Gabriel Synthesis: This method often requires harsh conditions, including high temperatures and the use of stoichiometric amounts of phosphorus pentasulfide, which can be difficult to handle and generates significant waste. The scope of the reaction is also somewhat limited.

-

Cook-Heilbron Synthesis: Although it proceeds under mild conditions, the use of highly flammable and toxic carbon disulfide is a major safety concern. The yields can also be variable depending on the substrate.[5]

The demands of modern drug discovery, which often involve complex and sensitive molecules, necessitated the development of synthetic routes that are milder, more efficient, more selective, and more environmentally friendly.

The Modern Era: Efficiency, Selectivity, and Sustainability

The latter half of the 20th century and the beginning of the 21st century have seen a dramatic expansion of the synthetic chemist's toolkit for thiazole synthesis. These modern methods often build upon the fundamental principles of the classical syntheses but employ novel reagents, catalysts, and energy sources to overcome their limitations.

Catalytic and Greener Approaches

A major thrust in modern thiazole synthesis has been the development of catalytic methods and the adoption of green chemistry principles.

-

Microwave-Assisted Synthesis: The use of microwave irradiation has revolutionized thiazole synthesis, particularly the Hantzsch reaction. Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.[10]

Table 1: Comparison of Conventional vs. Microwave-Assisted Hantzsch Synthesis

| Product | Conventional Method (Time) | Conventional Method (Yield, %) | Microwave Method (Time, min) | Microwave Method (Yield, %) | Reference |

| 2-Amino-4-arylthiazole derivatives | 8-10 hours | 70-85% | 5-15 minutes | ~92% | [11] |

| N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | 8 hours | Lower yields | 30 minutes | 89-95% |

-

Copper and Palladium Catalysis: Transition metal catalysis has enabled a wide array of new thiazole syntheses, often proceeding through C-H activation or cross-coupling pathways. Copper-catalyzed reactions, for instance, can be used for the [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate to form thiazoles under mild conditions. Palladium catalysts are employed for the direct arylation of pre-formed thiazole rings, allowing for late-stage functionalization.

One-Pot and Multicomponent Reactions

In the quest for efficiency and atom economy, one-pot and multicomponent reactions (MCRs) have become increasingly popular for the synthesis of substituted thiazoles. These reactions combine multiple synthetic steps into a single operation without the need for isolating intermediates, thereby saving time, solvents, and reagents. For example, a three-component reaction of an aldehyde, thiosemicarbazide, and a phenacyl bromide can directly yield highly substituted thiazoles in a single step.

Conclusion

The journey of substituted thiazole synthesis, from the pioneering work of Hantzsch, Gabriel, and Cook and Heilbron to the cutting-edge catalytic and green methods of today, is a testament to the ingenuity and adaptability of organic chemistry. The classical methods, with their elegant and straightforward bond-forming strategies, laid an indispensable foundation. However, their inherent limitations, such as harsh conditions and the use of hazardous reagents, spurred the innovation that has led to the highly efficient, selective, and sustainable methods that are now available to researchers.

For the modern drug development professional, a thorough understanding of this historical and mechanistic evolution is not merely an academic exercise. It provides a crucial framework for retrosynthetic analysis, enabling the rational design of synthetic routes to novel thiazole-containing drug candidates. By appreciating the "why" behind the development of each new method, chemists are better equipped to choose the optimal strategy for their specific target, balancing factors of efficiency, cost, safety, and environmental impact. The continued evolution of thiazole synthesis will undoubtedly play a pivotal role in the future of medicine, unlocking new therapeutic possibilities built upon this remarkable heterocyclic scaffold.

References

-

Gabriel, S. (1910). Synthese von Oxazolen und Thiazolen II. Berichte der deutschen chemischen Gesellschaft, 43(1), 1283–1287. [Link]

-

Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. [Link]

-

Cook–Heilbron thiazole synthesis. In Wikipedia. Retrieved January 25, 2026, from [Link]

-

Cook, A. H., Heilbron, I., & Levy, A. L. (1947). Studies in the azole series. Part II. The interaction of α-amino-nitriles and carbon disulphide. Journal of the Chemical Society (Resumed), 1598–1609. [Link]

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). Molecules, 26(3), 624. [Link]

-

Hasanah, I., & Ngah, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences, 25(2), 257-267. [Link]

-

Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20, 3118-3132. [Link]

-

Kamila, S., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Tetrahedron Letters, 53(37), 4921-4924. [Link]

-

Cook, A. H., Heilbron, I., & Levy, A. L. (1947). 319. Studies in the azole series. Part II. The interaction of α-amino-nitriles and carbon disulphide. Journal of the Chemical Society (Resumed), 1598. [Link]

-

Gabriel, S. (1910). Eine Synthese von Oxazolen und Thiazolen. I. Berichte der deutschen chemischen Gesellschaft, 43(1), 134–138. [Link]

-

(PDF) Synthesis and Biological Evaluation of Thiazole Derivatives. (2020). IntechOpen. [Link]

-

Thiazole synthesis. Organic Chemistry Portal. [Link]

-

Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. (2022). University of auckland. [Link]

-

Cook, A. H., Heilbron, I., & Levy, A. L. (1947). 319. Studies in the azole series. Part II. The interaction of α-amino-nitriles and carbon disulphide. Journal of the Chemical Society (Resumed), 1598. [Link]

-

Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach. (2024). ChemRxiv. [Link]

- Method for preparing 2-mercaptothiazole. (1999).

-

Robinson–Gabriel synthesis. In Wikipedia. Retrieved January 25, 2026, from [Link]

-

Gabriel, S. (1910). Synthese von Oxazolen und Thiazolen II. Berichte der deutschen chemischen Gesellschaft, 43(2), 1283–1287. [Link]

-

Berichte der Deutschen Chemischen Gesellschaft. (1910). 43(1), 134-138. [Link]

-

Berichte der deutschen chemischen Gesellschaft. (1910). 43(1), 1283-1287. [Link]

-

Journal of the Chemical Society (Resumed). (1947). 1598-1609. [Link]

-

Qureshi, A., & Pradhan, A. (2019). Short Review on Thiazole Derivative. Journal of Drug Delivery and Therapeutics, 9(6-s), 143-146. [Link]

-

Sharma, A., et al. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ecological and Applied Life Sciences, 13(2), 69-84. [Link]

Sources

- 1. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN102391205A - Method for synthesizing rubber vulcanization accelerant 2-mercaptobenzothiazole - Google Patents [patents.google.com]

- 3. mjas.analis.com.my [mjas.analis.com.my]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. CN101768135B - Preparation method of 2-amino-5-trifluoromethyl thiazole - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Thiazole synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Formation of Ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway and mechanistic underpinnings for the formation of ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate, a key scaffold in medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just a protocol, but a deeper understanding of the chemical principles at play, empowering researchers to optimize and troubleshoot this important transformation.

The 2-phenyl-1,3-thiazole-4-yl acetate core is a privileged structure found in a variety of biologically active compounds. Understanding its formation is crucial for the development of new therapeutics. The primary and most efficient route to this scaffold is the renowned Hantzsch thiazole synthesis.

The Hantzsch Thiazole Synthesis: A Mechanistic Deep Dive

The Hantzsch thiazole synthesis is a classic condensation reaction that forms a thiazole ring from an α-haloketone and a thioamide.[1] In the context of our target molecule, this involves the reaction between thiobenzamide and ethyl 4-chloroacetoacetate .

The reaction proceeds through a well-established multi-step pathway, beginning with a nucleophilic substitution, followed by an intramolecular cyclization and culminating in a dehydration step to form the aromatic thiazole ring.[2]

The Reaction Unveiled: Step-by-Step Mechanism

The formation of this compound via the Hantzsch synthesis can be dissected into the following key mechanistic steps:

-

Nucleophilic Attack (S_N2 Reaction): The synthesis initiates with the nucleophilic sulfur atom of thiobenzamide attacking the electrophilic α-carbon of ethyl 4-chloroacetoacetate. This is a classic S_N2 reaction, resulting in the displacement of the chloride ion and the formation of an S-alkylated intermediate.[2] The choice of a good leaving group, such as a halide, on the α-carbon of the ketoester is critical for this initial step to proceed efficiently.[3]

-

Intramolecular Cyclization: The intermediate then undergoes a rapid intramolecular cyclization. The nitrogen atom of the thioamide moiety acts as a nucleophile, attacking the carbonyl carbon of the ketoester. This step forms a five-membered heterocyclic ring, a hydroxylated thiazoline intermediate.

-

Dehydration: The final step is the acid-catalyzed dehydration of the thiazoline intermediate. Protonation of the hydroxyl group transforms it into a good leaving group (water). Subsequent elimination of a water molecule and a proton results in the formation of the stable, aromatic 1,3-thiazole ring. The driving force for this step is the formation of the aromatic system.

Caption: The mechanistic pathway of the Hantzsch thiazole synthesis.

Causality Behind Experimental Choices

-

Solvent Selection: The Hantzsch synthesis is typically carried out in polar protic solvents like ethanol or methanol.[2][4] These solvents are effective at solvating the ionic intermediates and facilitating the proton transfer steps involved in the dehydration process. A mixture of ethanol and water can also be a suitable, environmentally benign solvent system.[4]

-

Temperature: The reaction is often performed at elevated temperatures (reflux) to ensure a reasonable reaction rate, particularly for the dehydration step.[5][6]

-

pH Considerations: While the reaction can proceed under neutral conditions, acidic conditions can catalyze the dehydration step. However, highly acidic conditions may lead to side reactions or decomposition of the starting materials.[7] Conversely, the presence of a mild base may be used in the work-up to neutralize any acid formed and aid in the precipitation of the product.[2]

Experimental Protocol: A Self-Validating System

The following protocols for the preparation of the starting materials and the final product are based on established and reliable synthetic methods.

Synthesis of Starting Materials

A successful synthesis of the target molecule begins with the high-purity preparation of its precursors.

Protocol 1: Preparation of Thiobenzamide

Thiobenzamide can be synthesized from benzonitrile through thiohydrolysis.

| Reagent | Molar Equiv. | Purpose |

| Benzonitrile | 1.0 | Starting material |

| Sodium Hydrosulfide (aq.) | ~1.6 | Sulfur source |

| Butanol | - | Solvent |

| Hydrochloric Acid (10%) | - | Acidification |

Step-by-Step Methodology:

-

To a reaction vessel containing butanol, add benzonitrile and an aqueous solution of sodium hydrogen sulfide.

-

Heat the resulting mixture to approximately 90°C for 3 hours.

-

After cooling, slowly add 10% hydrochloric acid to the reaction mixture.

-

The precipitated thiobenzamide can then be collected by filtration, washed with water, and dried.

Protocol 2: Preparation of Ethyl 4-chloroacetoacetate

This α-halo-β-ketoester can be prepared from ethyl acetoacetate.

| Reagent | Molar Equiv. | Purpose |

| Ethyl Acetoacetate | 1.0 | Starting material |

| Sulfuryl Chloride | ~1.0 | Chlorinating agent |

Step-by-Step Methodology:

-

Cool ethyl acetoacetate in a reaction vessel to 0-5°C.

-

Slowly add sulfuryl chloride dropwise while maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

-

The crude product can be obtained after removing the evolved gases and any unreacted starting material under reduced pressure.

Synthesis of this compound

This protocol is adapted from the synthesis of the corresponding carboxylic acid.[6]

| Reagent | Molar Equiv. | Purpose |

| Thiobenzamide | 1.0 | Thioamide component |

| Ethyl 4-chloroacetoacetate | ~1.05 | α-halo-β-ketoester component |

| Methanol | - | Solvent |

Step-by-Step Methodology:

-

Suspend thiobenzamide in methanol in a round-bottom flask equipped with a condenser.

-

Add ethyl 4-chloroacetoacetate to the suspension.

-

Heat the reaction mixture to reflux and maintain for approximately 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Caption: Experimental workflow for the synthesis of the target molecule.

Data Presentation

Table 1: Expected Spectroscopic Data for this compound

| Data Type | Expected Values |

| ¹H NMR (CDCl₃) | δ ~ 1.3 (t, 3H, -CH₂CH₃), 3.8 (s, 2H, -CH₂CO₂Et), 4.2 (q, 2H, -CH₂CH₃), 7.2-7.5 (m, 4H, Ar-H and thiazole-H), 7.8-8.0 (m, 2H, Ar-H) |

| ¹³C NMR (CDCl₃) | δ ~ 14.0 (-CH₂CH₃), 40.0 (-CH₂CO₂Et), 61.0 (-CH₂CH₃), 115.0 (thiazole C5), 126.0, 128.0, 130.0, 133.0 (phenyl carbons), 150.0 (thiazole C4), 168.0 (thiazole C2), 170.0 (C=O) |

| IR (KBr, cm⁻¹) | ~1730 (C=O stretch, ester), ~1600, 1580, 1480 (C=C and C=N stretches, aromatic and thiazole rings) |

| Mass Spec. (ESI-MS) | m/z [M+H]⁺ calculated for C₁₃H₁₃NO₂S: 248.07 |

Potential Side Reactions and Considerations

While the Hantzsch synthesis is generally high-yielding, certain side reactions can occur. One notable side reaction involves the oxidation of thiobenzamide, particularly when using electron-poor α-haloesters. This can lead to the formation of 3,5-diphenyl-1,2,4-thiadiazole as a byproduct. Careful control of reaction conditions and purification of the final product are essential to minimize the impact of such side reactions.

Conclusion

The Hantzsch thiazole synthesis remains the most reliable and efficient method for constructing the this compound scaffold. A thorough understanding of the underlying mechanism, including the initial nucleophilic attack, subsequent cyclization, and final dehydration, allows for rational optimization of reaction conditions. By carefully preparing the starting materials and controlling the reaction parameters, researchers can consistently obtain this valuable building block for the development of novel therapeutic agents. This guide provides the foundational knowledge and practical protocols to empower scientists in this endeavor.

References

-

Al-Aabed, Y., D'Souza, S., & El-Dakdouki, M. H. (2020). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 25(12), 2794. [Link]

-

Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

- Hamel, J. F. (1921). The synthesis of ethyl 4-chloroacetoacetate. Bulletin de la Société Chimique de France, 29, 390.

-

Centrale-Supélec Teaching and Research Center. (n.d.). Thiazole synthesis. [Link]

- PatSnap. (n.d.).

- VICURON PHARMACEUTICALS INC. (2006). U.S. Patent No. 2006/0211603 A1. U.S.

Sources

- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijsdr.org [ijsdr.org]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. (2-PHENYL-THIAZOL-4-YL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

Solubility Profile of Ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate: A Framework for Experimental Determination and Analysis

An In-Depth Technical Guide

Abstract

The determination of a compound's solubility in various organic solvents is a cornerstone of pharmaceutical development, influencing everything from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical framework for establishing the complete solubility profile of Ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate, a heterocyclic compound representative of a class with significant biological interest. While specific experimental data for this exact molecule is not widely published, this document serves as an authoritative roadmap for researchers. It outlines the theoretical principles governing its solubility, details robust, self-validating experimental protocols for solubility determination, and presents state-of-the-art analytical techniques for quantification. By synthesizing theoretical knowledge with practical, field-proven methodologies, this guide empowers researchers, scientists, and drug development professionals to systematically and accurately characterize the solubility of this and other novel chemical entities.

Introduction: The Significance of Thiazole Derivatives and Solubility

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active agents.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a valuable component in the design of novel therapeutics. This compound, the subject of this guide, combines this important heterocycle with a phenyl group and an ethyl acetate moiety, resulting in a molecule with distinct physicochemical characteristics. A related compound, Ethyl (2-amino-4-thiazolyl)acetate, is a known versatile intermediate in the synthesis of various bioactive molecules, highlighting the potential utility of this structural class.[2]

The solubility of an active pharmaceutical ingredient (API) is a critical physical property that dictates its path through the drug development pipeline.[3] Poor solubility can lead to challenges in formulation, low bioavailability, and difficulties in achieving therapeutic concentrations. Therefore, a thorough understanding of a compound's solubility profile across a range of organic solvents is not merely academic; it is a fundamental requirement for process chemistry, purification, crystallization, and the development of viable dosage forms.

This guide provides the scientific and logical framework necessary to conduct a comprehensive solubility assessment for this compound.

Theoretical Underpinnings of Solubility

A predictive understanding of solubility begins with an analysis of the molecular structure and the fundamental principle of "like dissolves like."[4] This principle states that substances with similar intermolecular forces are likely to be soluble in one another.[5][6]

2.1. Molecular Structure Analysis

The structure of this compound contains several key features that will govern its interaction with solvents:

-

Non-polar Regions: The phenyl ring and the ethyl group of the acetate are predominantly non-polar (lipophilic) and will favor interactions with non-polar solvents through van der Waals forces.

-

Polar Regions: The thiazole ring, with its nitrogen and sulfur heteroatoms, and the carbonyl group (C=O) of the ester are polar. These regions can participate in dipole-dipole interactions. The lone pairs on the nitrogen, sulfur, and oxygen atoms can also act as hydrogen bond acceptors.

-

Overall Polarity: The molecule possesses a balance of polar and non-polar characteristics. PubChem lists a computed XLogP3 value of 2.8 for the isomeric "5-yl" acetate, suggesting a moderate degree of lipophilicity.[7] It is reasonable to infer a similar value for the "4-yl" isomer. This balance predicts that the compound will exhibit limited solubility in highly polar solvents like water and also in very non-polar solvents like hexanes, with optimal solubility likely found in solvents of intermediate polarity.

2.2. The Role of the Solvent

The choice of solvent is critical. Solvents are broadly classified based on their polarity and their ability to donate or accept hydrogen bonds:

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are effective at solvating polar solutes.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, acetonitrile): These solvents have dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds, though they can act as acceptors.[6]

-

Non-polar Solvents (e.g., toluene, hexane): These solvents have low dielectric constants and interact primarily through weak van der Waals forces.

Based on the structure of this compound, it is expected to show favorable solubility in polar aprotic solvents and some polar protic solvents, where a balance of dipole-dipole interactions and dispersion forces can be achieved.

Experimental Determination of Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is defined as the maximum concentration of a substance that can dissolve in a solvent to form a saturated solution at a specific temperature and pressure, in the presence of excess solid.[3][8] The "gold standard" for determining this value is the Shake-Flask method.[8][9]

3.1. The Shake-Flask Method: A Self-Validating Protocol

The causality behind the Shake-Flask method is to ensure that the system reaches a true thermodynamic equilibrium. Shaking or agitation over a prolonged period provides the necessary energy to overcome kinetic barriers to dissolution, while the presence of excess solid ensures the solution remains saturated.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a precisely measured volume of a selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, heptane). "Excess" is visually confirmed by the presence of undissolved solid material at the end of the experiment.[8]

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in a constant-temperature orbital shaker or rotator (e.g., at 25 °C). Agitate the vials for a sufficient duration to ensure equilibrium is reached. A common starting point is 24-48 hours.[8][9]

-

Validation of Equilibrium: To ensure trustworthiness, equilibrium should be confirmed. This is achieved by taking samples at different time points (e.g., 24, 48, and 72 hours). If the measured concentration does not change significantly between the later time points, equilibrium can be considered established.[10]

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the controlled temperature for a short period to let the excess solid settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is critical to remove any undissolved micro-particles, which would artificially inflate the measured solubility.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis or the same solvent for UV-Vis) to bring the concentration within the linear range of the chosen analytical method.

3.2. Experimental Workflow Visualization

Caption: Workflow for the Shake-Flask Solubility Method.

Analytical Quantification of Dissolved Solute

After obtaining a saturated solution via the Shake-Flask method, the concentration of the dissolved analyte must be accurately measured. High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectroscopy are two common and reliable techniques.[3]

4.1. Method 1: UV-Visible Spectrophotometry

This method is rapid and simple but requires the analyte to have a significant chromophore that absorbs light in the UV-Vis range. The phenyl-thiazole moiety in the target compound makes it an excellent candidate for this technique.

Step-by-Step Protocol:

-

Determine λmax: Prepare a dilute solution of the compound in the solvent of interest and scan its absorbance across the UV-Vis spectrum (approx. 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

-

Prepare Calibration Standards: Create a series of standard solutions of known concentrations from a precisely weighed stock solution.

-

Generate Calibration Curve: Measure the absorbance of each standard solution at the predetermined λmax. Plot a graph of Absorbance vs. Concentration. A linear regression should be applied, and the resulting equation (y = mx + c) and correlation coefficient (R²) must be recorded. For a trustworthy assay, the R² value should be > 0.99.

-

Measure Sample: Measure the absorbance of the appropriately diluted, filtered sample from the Shake-Flask experiment.

-

Calculate Concentration: Use the absorbance of the sample and the calibration curve equation to calculate the concentration of the diluted sample. Remember to multiply this value by the dilution factor to determine the original solubility in the saturated solution.

4.2. Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC offers superior specificity and is the preferred method when dealing with impure samples or when the solvent itself has significant UV absorbance.[11][12]

Step-by-Step Protocol:

-

Method Development: Develop a suitable HPLC method. For a compound of this nature, a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water would be a logical starting point. The detector would typically be a UV detector set to the λmax of the compound.

-

Prepare Calibration Standards: As with the UV-Vis method, prepare a series of standard solutions of known concentrations.

-

Generate Calibration Curve: Inject each standard solution into the HPLC system and record the peak area. Plot a graph of Peak Area vs. Concentration. Perform a linear regression and verify that R² > 0.99.

-

Analyze Sample: Inject the diluted, filtered sample from the Shake-Flask experiment into the HPLC system and record the peak area.

-

Calculate Concentration: Use the peak area of the sample and the calibration curve equation to determine the concentration of the diluted sample. Apply the dilution factor to find the final solubility value.

4.3. Analytical Workflow Visualization

Caption: General workflow for analytical quantification.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table to facilitate comparison and analysis.

Table 1: Template for Reporting Experimental Solubility Data for this compound at 25 °C

| Solvent | Solvent Class | Dielectric Constant (ε) at 25 °C | Solubility (mg/mL) | Solubility (mol/L) |

| Heptane | Non-polar | 1.9 | Experimental Value | Calculated Value |

| Toluene | Non-polar | 2.4 | Experimental Value | Calculated Value |

| Ethyl Acetate | Polar Aprotic | 6.0 | Experimental Value | Calculated Value |

| Acetone | Polar Aprotic | 21 | Experimental Value | Calculated Value |

| Ethanol | Polar Protic | 25 | Experimental Value | Calculated Value |

| Acetonitrile | Polar Aprotic | 37 | Experimental Value | Calculated Value |

| Methanol | Polar Protic | 33 | Experimental Value | Calculated Value |

5.1. Logical Relationships in Solubility

The data obtained can be visualized to understand the relationship between solvent properties and solubility. Based on the theoretical principles, a general trend can be anticipated, which serves as a final validation of the experimental results.

Caption: Expected solubility trend vs. solvent polarity.

Conclusion

This technical guide establishes a robust and scientifically rigorous framework for determining the solubility profile of this compound in organic solvents. By integrating theoretical molecular analysis with detailed, self-validating experimental protocols and precise analytical quantification methods, researchers can confidently generate the high-quality data essential for informed decision-making in the drug discovery and development process. The methodologies described herein are not only applicable to the target compound but also serve as a universal template for the characterization of other novel chemical entities, ensuring both scientific integrity and practical utility.

References

-

Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved January 25, 2026, from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 25, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15566333, Ethyl 2-(2-phenyl-1,3-thiazol-5-yl)acetate. Retrieved January 25, 2026, from [Link].

-

Scholars Research Library. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Retrieved January 25, 2026, from [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved January 25, 2026, from [Link]

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved January 25, 2026, from [Link]

-

PharmaGuru. (2023). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved January 25, 2026, from [Link]

-

Homework.Study.com. (n.d.). How does polarity affect solubility? Retrieved January 25, 2026, from [Link]

-

Quora. (2021). How does molecular polarity affect the solubility of a solute in a solvent? Retrieved January 25, 2026, from [Link]

-

Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved January 25, 2026, from [Link]

-

University of Toronto. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 25, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. improvedpharma.com [improvedpharma.com]

- 4. chem.ws [chem.ws]

- 5. homework.study.com [homework.study.com]

- 6. quora.com [quora.com]

- 7. Ethyl 2-(2-phenyl-1,3-thiazol-5-yl)acetate | C13H13NO2S | CID 15566333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. sciforum.net [sciforum.net]

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate from Thiobenzamide

Introduction: The Significance of the Thiazole Scaffold

The 1,3-thiazole ring is a cornerstone of medicinal chemistry, appearing as a vital structural motif in a wide array of pharmacologically active compounds.[1] Its presence in natural products and synthetic drugs highlights its importance in the development of new therapeutic agents. Thiazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The versatile nature of the thiazole scaffold allows for extensive chemical modification, enabling the fine-tuning of its biological effects. This guide provides a detailed protocol for the synthesis of ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate, a valuable intermediate for the synthesis of more complex thiazole-containing molecules, via the renowned Hantzsch thiazole synthesis.

Reaction Overview: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and highly effective method for the construction of the thiazole ring.[2][3] This reaction involves the condensation of a thioamide with an α-haloketone or a related species, such as an α-halo-β-ketoester. In this specific application, we will be reacting thiobenzamide with ethyl 4-chloroacetoacetate to yield the target compound. The reaction proceeds through a series of nucleophilic attack, cyclization, and dehydration steps to form the stable aromatic thiazole ring.

Reaction Scheme:

Caption: Overall reaction for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the Hantzsch thiazole synthesis.[4]